1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
Description
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a β-hydroxy secondary alcohol featuring a naphthalen-2-yloxy group and a seven-membered azepane ring as substituents. The compound shares structural similarities with β-adrenergic receptor blockers (e.g., propranolol, nadolol) but distinguishes itself through the azepane moiety, which confers unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C19H25NO2/c21-18(14-20-11-5-1-2-6-12-20)15-22-19-10-9-16-7-3-4-8-17(16)13-19/h3-4,7-10,13,18,21H,1-2,5-6,11-12,14-15H2 |
InChI Key |
FLIUUONIGOGNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent.
Attachment of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Formation of the propanol group: This step involves the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalen-2-yloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield a ketone or carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(azepan-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol with related compounds:
*logP values estimated using fragment-based methods.
Key Observations :
- Azepane vs. Smaller Amines: The azepane substituent increases molecular weight and lipophilicity (logP ≈ 3.5) compared to isopropylamino (logP ≈ 2.9) and piperidinyl (logP ≈ 3.1) analogs. This enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.
- Bioactivity Correlation: The triazole-thio derivative (11e) exhibits antibacterial activity, underscoring the role of heterocyclic substituents in modulating biological targets. In contrast, nadolol’s tert-butylamino group contributes to β-adrenergic receptor blockade.
Pharmacological Activity
- β-Blocker Analogs: Nadolol and dexpropranolol (a propranolol derivative) demonstrate that smaller amine groups (e.g., isopropylamino) are optimal for β-adrenergic receptor binding.
- Antibacterial Activity : Compound 11e’s triazole-thio substituent enables inhibition of bacterial tyrosine kinases, a mechanism absent in azepane or piperidinyl derivatives.
Physicochemical and Spectroscopic Data
- IR/NMR Trends : The naphthalenyloxy group in all analogs shows characteristic C-O-C stretching (1155 cm⁻¹ in IR) and aromatic proton signals (δ 6.98–8.10 ppm in ¹H NMR).
- Thermal Properties: Azepane derivatives are predicted to have higher boiling points (>450°C) due to increased molecular weight compared to isopropylamino analogs.
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